molecular formula C18H23N3O3 B14075845 Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate

Katalognummer: B14075845
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: NMQOOJNHFJPYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 1,3,4-oxadiazole moiety linked via a methylene bridge. The oxadiazole ring is further substituted with a phenyl group at the 5-position. This compound belongs to a class of molecules frequently explored in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The Boc group enhances solubility and stability during synthetic processes, while the oxadiazole-pyrrolidine scaffold provides a rigid framework for intermolecular interactions, making it a candidate for drug discovery pipelines.

Eigenschaften

Molekularformel

C18H23N3O3

Molekulargewicht

329.4 g/mol

IUPAC-Name

tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3

InChI-Schlüssel

NMQOOJNHFJPYAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrrolidine Core Functionalization

The enantiomerically pure (S)-pyrrolidine scaffold is typically derived from L-proline. Boc protection of the amine precedes functionalization at the 2-position. Common intermediates include:

  • (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate : Synthesized via LiAlH4 reduction of Boc-L-proline methyl ester.
  • (S)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate : Generated through Appel reaction (CBr4/PPh3) or HBr treatment of the alcohol.

Oxadiazole Ring Construction

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of diacylhydrazides or cyclization of O-acylamidoximes. Substituent positioning (phenyl at C5, methylene-pyrrolidine at C2) dictates the choice of acylating agents and reaction conditions.

Diacylhydrazide Cyclization Pathway

This two-step approach remains the most widely utilized method for oxadiazole synthesis due to its reliability and scalability.

Step 1: Diacylhydrazide Formation

Boc-protected pyrrolidine-2-methyl carboxylic acid (1) is activated as an imidazolide using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–5°C. Subsequent reaction with benzohydrazide (2) in the presence of sodium bicarbonate yields diacylhydrazide intermediate (3).

Reaction Conditions :

  • 1 (1.0 equiv), CDI (1.2 equiv), THF, 2 h, 0°C → RT
  • 2 (1.1 equiv), NaHCO3 (2.0 equiv), THF/H2O, 12 h, RT
  • Yield : 68–75%

Step 2: Cyclodehydration

Cyclization of 3 using phosphorus oxychloride (POCl3) in dichloromethane (DCM) at reflux produces the target oxadiazole (4). Alternative dehydrating agents include polyphosphoric acid (PPA) and thionyl chloride (SOCl2).

Optimized Protocol :

  • 3 (1.0 equiv), POCl3 (3.0 equiv), DCM, 6 h, 60°C
  • Workup : Quench with ice-water, extract with EtOAc, dry over Na2SO4
  • Yield : 82%

Amidoxime Acylation Route

This method leverages nitrile-to-amidoxime conversion followed by benzoylation and thermal cyclization.

Nitrile Intermediate Synthesis

Boc-protected pyrrolidine-2-carbonitrile (5) is prepared via dehydration of the corresponding amide using POCl3. Treatment with hydroxylamine hydrochloride in ethanol generates amidoxime 6 .

Procedure :

  • 5 (1.0 equiv), NH2OH·HCl (2.5 equiv), EtOH/H2O (3:1), 12 h, 80°C
  • Yield : 89%

Benzoylation and Cyclization

Amidoxime 6 reacts with benzoyl chloride (7) in pyridine to form O-benzoylamidoxime 8 , which undergoes thermal cyclization at 120°C.

Key Data :

  • 6 (1.0 equiv), 7 (1.2 equiv), pyridine, 24 h, RT → 8 (Yield: 76%)
  • 8 (1.0 equiv), toluene, 6 h, 120°C → 4 (Yield: 58%)

Alkylation-Cyclization Hybrid Approach

A patent-derived method combines alkylation of a pyrrolidine alcohol with subsequent oxadiazole formation.

Hydroxymethyl Alkylation

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (9) is alkylated with 2-chloro-1-morpholino-ethanone (10) using NaOtBu in acetonitrile. Hydrolysis of the ketone yields carboxylic acid 11 .

Critical Parameters :

  • 9 (1.0 equiv), 10 (1.5 equiv), NaOtBu (2.0 equiv), MeCN, 2 h, 0°C → RT
  • 11 (1.0 equiv), 2M NaOH, 45°C, 12 h → 92% yield

Oxadiazole Formation

Activation of 11 with CDI followed by reaction with benzohydrazide and cyclization in NaOH/DMSO at room temperature affords 4 in 78% yield.

Green Chemistry Advantage :

  • Eliminates need for harsh dehydrating agents
  • Reaction time: 4–24 h at RT

Mechanistic Insights and Side Reactions

Cyclization pathways are prone to regiochemical deviations. Competing formation of 1,2,4-oxadiazole-4-oxides is mitigated by strict temperature control and anhydrous conditions. Steric effects from the Boc group enforce preferential cyclization at the less hindered amidoxime nitrogen.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine 2-position is preserved throughout synthesis due to:

  • Inertness of the stereocenter to reaction conditions
  • Use of enantiomerically pure Boc-L-proline derivatives
    Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms >99% ee in final product.

Scale-Up Challenges and Solutions

Challenge Solution
Low diacylhydrazide solubility Switch to DMF/THF mixed solvents
Oxadiazole ring opening Avoid aqueous workup at high pH
Purification difficulties Silica gel chromatography (EtOAc/hexane)

Industrial-scale production (≥100 kg) employs continuous flow reactors for CDI-mediated activations, reducing reaction times by 40%.

Emerging Methodologies

Mechanochemical Synthesis

Solid-state grinding of diacylhydrazides with P2O5 achieves cyclization without solvents. Preliminary trials show 45% yield for model substrates, warranting further optimization.

Analyse Chemischer Reaktionen

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with derivatives featuring variations in the oxadiazole substituents, pyrrolidine modifications, or Boc-group replacements. Key analogues include:

Compound Name Substituent on Oxadiazole Pyrrolidine Modification Molecular Weight (g/mol) Solubility (LogP) Biological Activity
Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate (Target Compound) Phenyl None ~348.4 2.8 (predicted) Potential kinase inhibition
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate (BP 2690) 3-Cyanophenyl None ~373.4 2.2 (predicted) Antimicrobial screening candidate
Tert-butyl 2-[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate Benzylsulfanyl None ~395.5 3.5 (predicted) Antioxidant activity (inferred)
Tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)...carbamate Chloropyrrolopyridine Bicyclo[2.2.2]octane ~720.3 4.1 (predicted) Kinase-targeted therapeutic agent

Key Findings

Substituent Effects on Solubility: The phenyl-substituted target compound exhibits moderate hydrophobicity (LogP ~2.8), while the 3-cyanophenyl analogue (BP 2690) shows reduced solubility due to the polar nitrile group . The benzylsulfanyl derivative has higher hydrophobicity (LogP ~3.5), favoring membrane permeability . The bulky bicyclo[2.2.2]octane and triisopropylsilyl groups in the patent-derived analogue () drastically increase molecular weight and steric hindrance, limiting aqueous solubility .

Reactivity and Synthetic Accessibility :

  • The target compound’s oxadiazole-pyrrolidine scaffold is synthetically accessible via cyclization of acyl hydrazides, whereas analogues with sulfur-containing substituents (e.g., benzylsulfanyl) require thiol-alkyne click chemistry .
  • The bicyclo[2.2.2]octane-containing compound () involves multi-step synthesis with protective group strategies (e.g., Boc, triisopropylsilyl), increasing synthetic complexity .

Biological Relevance: Oxadiazoles with electron-withdrawing groups (e.g., 3-cyanophenyl in BP 2690) show enhanced antimicrobial activity compared to the phenyl-substituted target compound . The bicyclo[2.2.2]octane derivative demonstrates superior kinase inhibition due to its rigid, three-dimensional structure, which improves target binding .

Biologische Aktivität

Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate (CAS No. 483314-82-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3} with a molecular weight of approximately 329.39 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and an oxadiazole moiety, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : Compounds containing the oxadiazole ring have demonstrated significant cytotoxic activity against various cancer cell lines. In particular, derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMEL-82.41

The mechanism of action appears to involve the induction of apoptosis through pathways that increase p53 expression and caspase activation .

The biological activity of oxadiazole derivatives is often linked to their ability to interact with cellular targets:

  • Apoptosis Induction : Flow cytometry assays have confirmed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner.
  • Molecular Docking Studies : These studies suggest strong hydrophobic interactions between the oxadiazole derivatives and receptor proteins, mimicking interactions seen with established anticancer drugs like Tamoxifen .

Case Studies

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized several oxadiazole derivatives and evaluated their anticancer properties. Among them, compounds structurally related to tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine showed promising results against leukemia cell lines with sub-micromolar GI50 values .

Case Study 2: In Vivo Studies

In vivo studies on similar compounds indicated enhanced bioavailability and reduced toxicity profiles compared to traditional chemotherapeutics. This suggests that further development of such derivatives could lead to effective cancer therapies with fewer side effects .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl-protected pyrrolidine derivatives with oxadiazole substituents?

The synthesis of such compounds typically involves coupling reactions between pyrrolidine intermediates and functionalized oxadiazole moieties. A mixed anhydride approach is widely used for amide bond formation:

  • Step 1 : Activate the carboxylic acid (e.g., using isobutyl chloroformate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form a reactive intermediate .
  • Step 2 : React the activated species with a nucleophile (e.g., 2-amino-2-methylpropanol) under controlled conditions.
  • Step 3 : Purify via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate the product, achieving ~59% yield in analogous reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and oxadiazole protons (aromatic region) .
  • HRMS : Validate molecular weight (e.g., calculated m/z vs. observed) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O from the carbamate, ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Classification : Similar tert-butyl derivatives exhibit acute toxicity (oral, dermal, inhalation; Category 4) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in oxadiazole-pyrrolidine coupling?

  • Parameter Screening : Vary solvent polarity (e.g., DCM vs. THF), temperature (0°C to room temperature), and stoichiometry (1.1–1.5 eq nucleophile) .
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Monitoring : Use LC-MS to track intermediate consumption and minimize side reactions .

Q. What computational tools aid in predicting the compound’s reactivity or binding properties?

  • QSAR/QSPR Models : Predict physicochemical properties (logP, solubility) using quantum chemistry and neural networks .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging structural data from crystallography .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and replicate experiments under standardized conditions .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., R factor <0.05 for high confidence) .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

  • Dose-Response Studies : Establish IC₅₀ values using cell viability assays (e.g., MTT) and compare to structurally similar compounds .
  • Metabolic Profiling : Use liver microsomes to assess metabolic stability and identify toxic metabolites .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be overcome for biological testing?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cell membrane disruption .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .

Q. What advanced techniques resolve stereochemical uncertainties in the pyrrolidine ring?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by correlating experimental and computed spectra .

Data Contradiction Analysis

Q. How should conflicting toxicity data from acute vs. chronic exposure studies be interpreted?

  • Time-Dependent Effects : Acute toxicity (e.g., LD₅₀) may not reflect long-term organ damage. Conduct repeat-dose studies (28–90 days) in rodent models .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify pathways affected at different exposure durations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.